FV 100 N-Fmoc

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of N-Fmoc-O-(N'-Boc-N'-methyl)-aminohomoserine demonstrates the capability of incorporating this amino acid into peptides using Fmoc-chemistry-based SPPS. The process yields a compound that can be chemoselectively glycosylated, facilitating the generation of neoglycopeptides, thereby expanding the accessibility of this synthesis strategy (Carrasco et al., 2003).

Molecular Structure Analysis

The molecular structure of these compounds is crucial for their function. For example, the synthesis of N-Fmoc-(2S,3S,4R)-3,4-dimethylglutamine involves specific molecular configurations that are essential for their incorporation into peptides (Çalimsiz & Lipton, 2005). These structures influence the chemical and physical properties of the synthesized compounds.

Chemical Reactions and Properties

N-Fmoc-protected amino acids undergo various chemical reactions, including solid-phase synthesis and selective glycosylation. These reactions are influenced by the specific properties of the N-Fmoc-protected amino acids, such as their reactivity with other compounds and stability under different conditions. The solid-phase synthesis of "mixed" peptidomimetics using Fmoc-protected aza-beta3-amino acids and alpha-amino acids highlights the versatility of these compounds in creating biologically active sequences (Busnel et al., 2005).

Physical Properties Analysis

The physical properties of N-Fmoc-protected amino acids, such as solubility, stability, and melting point, play a significant role in their application in peptide synthesis. These properties are determined by the molecular structure and influence the efficiency of peptide synthesis processes. The preparation of N-Fmoc-protected β2- and β3-amino acids for solid-phase synthesis of β-peptides demonstrates the importance of these physical properties (Guichard et al., 1998).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, of N-Fmoc-protected amino acids are crucial for their use in peptide synthesis. The Fmoc group provides protection for the amino acids during synthesis, which can be removed under specific conditions without affecting the rest of the peptide structure. The efficient preparation of Fmoc-aminoacyl-N-ethylcysteine, a key device for the synthesis of peptide thioesters, showcases the critical role of chemical properties in peptide synthesis (Hojo et al., 2011).

Wissenschaftliche Forschungsanwendungen

Microfluidic Cytometry in Algal Biofuel Production

A study by Erickson and Jimenez (2013) details the development of a microfluidic cytometer for measuring photosynthetic characteristics in algal cells. The device measures forward light scatter, chlorophyll fluorescence induction, and lipophilic stain fluorescence. It calculates the fluorescence-based maximum quantum yield, reported as Fv/Fm, to quantify each cell's photochemical energy conversion. This technology is crucial for accelerating research in algal biofuel production, including strain discovery and growth optimization (Erickson & Jimenez, 2013).

Structural Analysis of Fmoc-Leu-ψ[CH2-NCS]

Pal et al. (2015) explored Fmoc-Leu-ψ[CH2NCS] and observed a reversible isomorphous phase transition. The study highlights the interaction between σ-holes and π-holes in this compound, providing insight into its structural and chemical properties, which can have implications for further scientific research (Pal et al., 2015).

Hydrogel Scaffolds for Cell Culture

Najafi et al. (2020) investigated Fmoc-phenylalanine-valine (Fmoc-FV) hydrogels for 3D cell culture. The study focused on the structural, mechanical, and biological characterization of these hydrogels, demonstrating their potential in regenerative medicine and various cell culture applications (Najafi et al., 2020).

Fmoc-tripeptides in Hydrogel Formation

Cheng et al. (2010) explored the self-assembly and hydrogelation properties of Fmoc-tripeptides, revealing significant differences in the self-assembled structures based on the sequence of the peptides. This research provides a foundation for controlling hydrogel properties, which is crucial in various scientific applications (Cheng et al., 2010).

Nutrient Stress Evaluation in Marine Algae

A study by Tan et al. (2019) utilized the Fv/Fm ratio as a tool to evaluate nutrient stress in marine algae. This approach helps in understanding the impact of environmental stressors on phytoplankton, which is important for ecological research and marine biology (Tan et al., 2019).

Amino Acid Analysis in High-Performance Liquid Chromatography

Ou et al. (1996) described an improved method for separating amino acids derivatised with 9-fluorenylmethyl chloroformate (Fmoc) in high-performance liquid chromatography. This method is crucial for protein identification and biological sample analysis (Ou et al., 1996).

Tailoring Self-Assembling Peptides for Gene Delivery

Rodríguez et al. (2016) discussed how Fmoc self-assembling peptide hydrogels can be used as viral vector gene delivery vehicles. This research is significant in therapeutic protein administration for tissue regeneration in various diseases (Rodríguez et al., 2016).

Fmoc-Method for Detection of Osmolytes and Ectoines

Kunte, Galinski, and Trüper (1993) developed a method using high-performance liquid chromatography with Fmoc for detecting nitrogen-containing solutes, including ectoine, in halophilic eubacteria. This method aids in rapid screening for nitrogen-containing solutes in microorganisms (Kunte et al., 1993).

Pharmacokinetics and Safety of FV-100

Pentikis et al. (2011) conducted clinical trials to characterize the pharmacokinetics and safety of oral FV-100. This study contributes to the understanding of the drug's behavior in the body and its potential therapeutic applications (Pentikis et al., 2011).

Power Systems for the First Mars Outpost

Littman (1993) examined potential power systems for the First Mars Outpost, including nuclear, photovoltaic, and chemical heat engine concepts. This research is pivotal for space exploration and the development of sustainable energy systems in extraterrestrial environments (Littman, 1993).

Safety And Hazards

FV-100 was well tolerated by all subjects . The pharmacokinetic and safety profiles of FV-100 support its continued investigation for the treatment of herpes zoster and prevention of postherpetic neuralgia with once-daily dosing and without dose modifications for elderly or renally impaired patients .

Zukünftige Richtungen

The structural and biological properties of the Fmoc-dipeptide hydrogels are inter-related and can affect their applications in 3D cell culture and regenerative medicine . The Fmoc group is stable to treatment with trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid . This makes it an even more valuable resource for research in the post-genomic world .

Eigenschaften

CAS-Nummer |

1269409-87-1 |

|---|---|

Produktname |

FV 100 N-Fmoc |

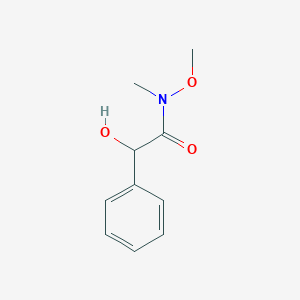

Molekularformel |

C₄₂H₄₅N₃O₈ |

Molekulargewicht |

719.82 |

Synonyme |

N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-valine 5’-Ester with 3-(2-Deoxy-β-D-erythro-pentofuranosyl)-6-(4-pentylphenyl)furo[2,3-d]pyrimidin-2(3H)-one |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B1144599.png)